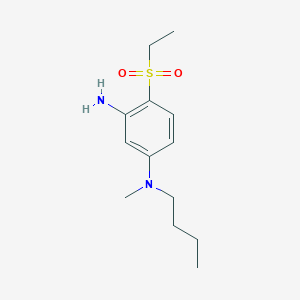
N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine
Vue d'ensemble
Description
N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (BEMSB) is an organic compound with a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. BEMSB has been used as a building block in the synthesis of several important drugs, such as amlodipine, a calcium channel blocker used to treat high blood pressure, and fenofibrate, a lipid-lowering agent. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, and in the production of polymers and other industrial chemicals.
Applications De Recherche Scientifique
Antioxidant Capacity Assays and Reaction Pathways : A study on the ABTS/PP decolorization assay, a method used to measure the antioxidant capacity of compounds, discusses the reaction pathways involved in these assays, including the formation of coupling adducts with antioxidants. This is relevant for understanding the chemical interactions and potential antioxidant applications of complex compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Ilyasov et al., 2020).
Human Urinary Carcinogen Metabolites : Research on the measurement of human urinary carcinogen metabolites provides insight into how compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine might be metabolized and measured in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological impacts (Hecht, 2002).
Occurrence and Fate of Parabens in Aquatic Environments : A review on parabens, which are esters of para-hydroxybenzoic acid, sheds light on the environmental behavior of synthetic compounds, including their degradation, persistence, and potential endocrine-disrupting effects. This information could be extrapolated to understand the environmental fate of N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Haman et al., 2015).
Synthetic Aspects of Benzodiazepines : Benzodiazepines are significant in medicinal chemistry, and a review on their synthetic aspects using o-phenylenediamine as a precursor provides insights into the synthesis and potential applications of complex compounds like N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine (Teli et al., 2023).
Effects of Ethyl Methanesulfonate : A review of ethyl methanesulfonate, a monofunctional ethylating agent, provides insights into its mutagenic and carcinogenic effects, and the mechanisms involved in DNA alkylation. Understanding the effects of such compounds can inform the safety and handling of chemically similar compounds (Sega, 1984).
Propriétés
IUPAC Name |
1-N-butyl-4-ethylsulfonyl-1-N-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-4-6-9-15(3)11-7-8-13(12(14)10-11)18(16,17)5-2/h7-8,10H,4-6,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUWLWBCLNWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC(=C(C=C1)S(=O)(=O)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Butyl-4-(ethylsulfonyl)-N1-methyl-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



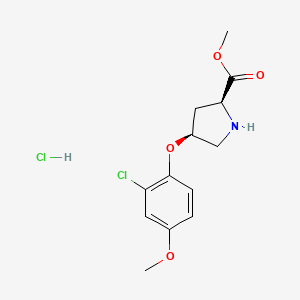

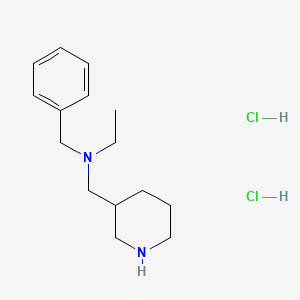

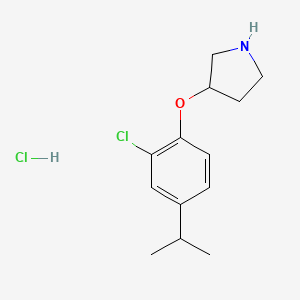
![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
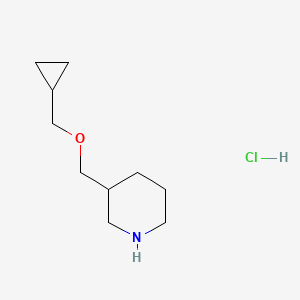
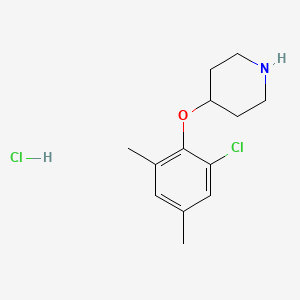
![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)



![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1424624.png)